

potential research applications of 2-nitropyridine-4-carboxylic acid

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Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958

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An In-depth Technical Guide on the Potential Research Applications of 2-Nitropyridine-4-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Nitropyridine-4-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal building block in a multitude of scientific disciplines. Its unique structure, featuring a pyridine ring substituted with both a nitro group and a carboxylic acid, offers orthogonal reactivity that is highly valuable in medicinal chemistry, organic synthesis, and materials science. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, and coordination with metal centers. This guide explores the synthesis, properties, and diverse research applications of **2-nitropyridine-4-carboxylic acid**, providing detailed experimental protocols and highlighting its potential for future discoveries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **2-nitropyridine-4-carboxylic acid** is essential for its application in research. Key properties are summarized in the table below.^{[1][2]}

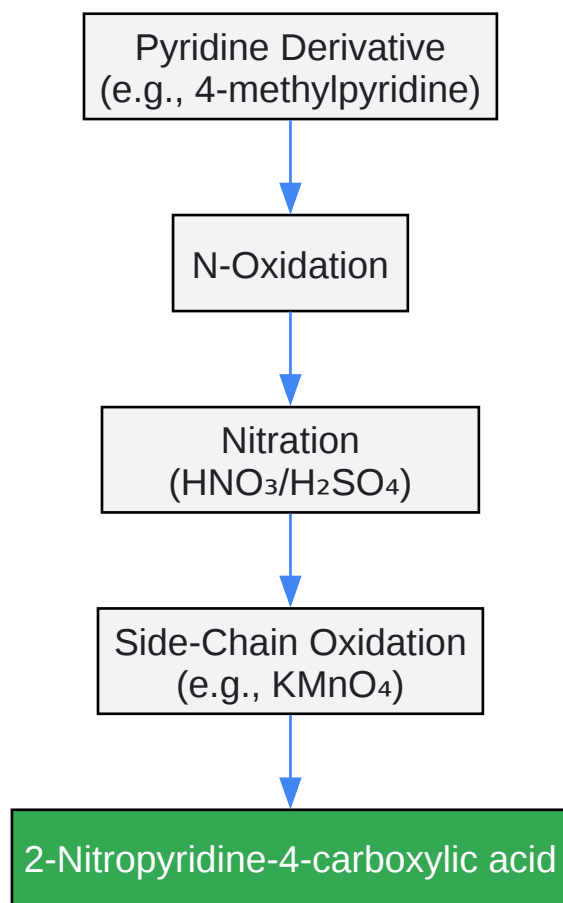
Property	Value	Reference
IUPAC Name	2-nitropyridine-4-carboxylic acid	[1]
Synonyms	2-nitroisonicotinic acid, 2-nitro-4-pyridinecarboxylic acid	[1][3]
CAS Number	33225-74-0	[1][2]
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[1][2]
Molecular Weight	168.11 g/mol	[1][2]
Appearance	Solid	[4]
Melting Point	174 - 175 °C	[4]
SMILES	<chem>C1=CN=C(C=C1C(=O)O)O</chem> INVALID-LINK--[O-]	[1]
InChIKey	SXERXZLYZFAKBX- UHFFFAOYSA-N	[1]

Synthesis and Reactivity

The dual functionality of **2-nitropyridine-4-carboxylic acid** dictates its reactivity, making it a strategic intermediate in multi-step syntheses.

General Synthetic Approach

While various methods exist for the synthesis of nitropyridines, a common strategy involves the nitration of pyridine N-oxides, which enhances the reactivity of the pyridine ring towards electrophilic substitution.[5] The resulting 4-nitropyridine N-oxide can then be converted to the target compound. The carboxylic acid moiety can be introduced via oxidation of a corresponding alkyl group.

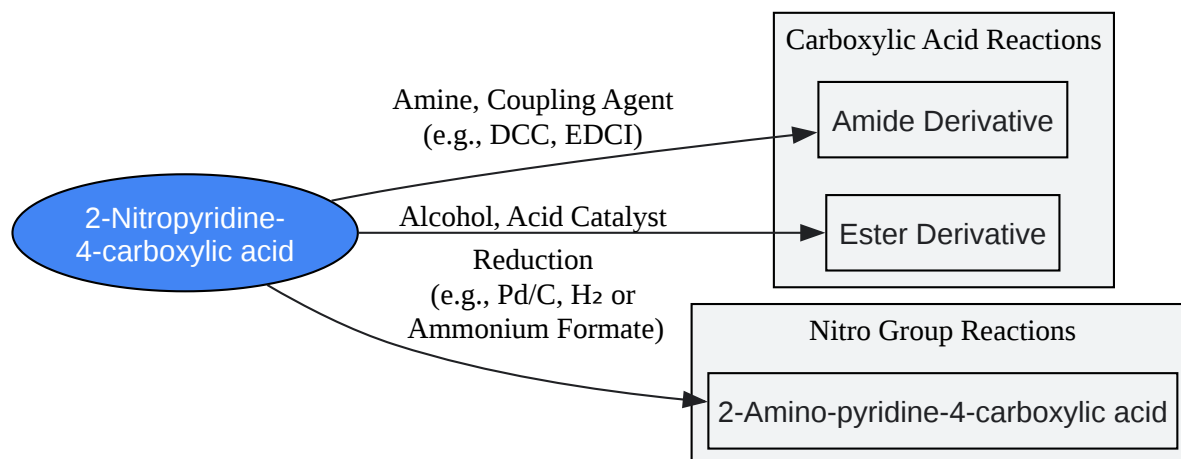


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Caption: General synthetic workflow for pyridine carboxylic acids.

Key Chemical Transformations

The utility of **2-nitropyridine-4-carboxylic acid** stems from the selective reactions of its functional groups. The carboxylic acid can be readily converted into amides, esters, and acid chlorides, while the nitro group can be reduced to an amine, providing a route to a diverse array of 2,4-disubstituted pyridine derivatives.



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Caption: Key reaction pathways for **2-nitropyridine-4-carboxylic acid**.

Potential Research Applications

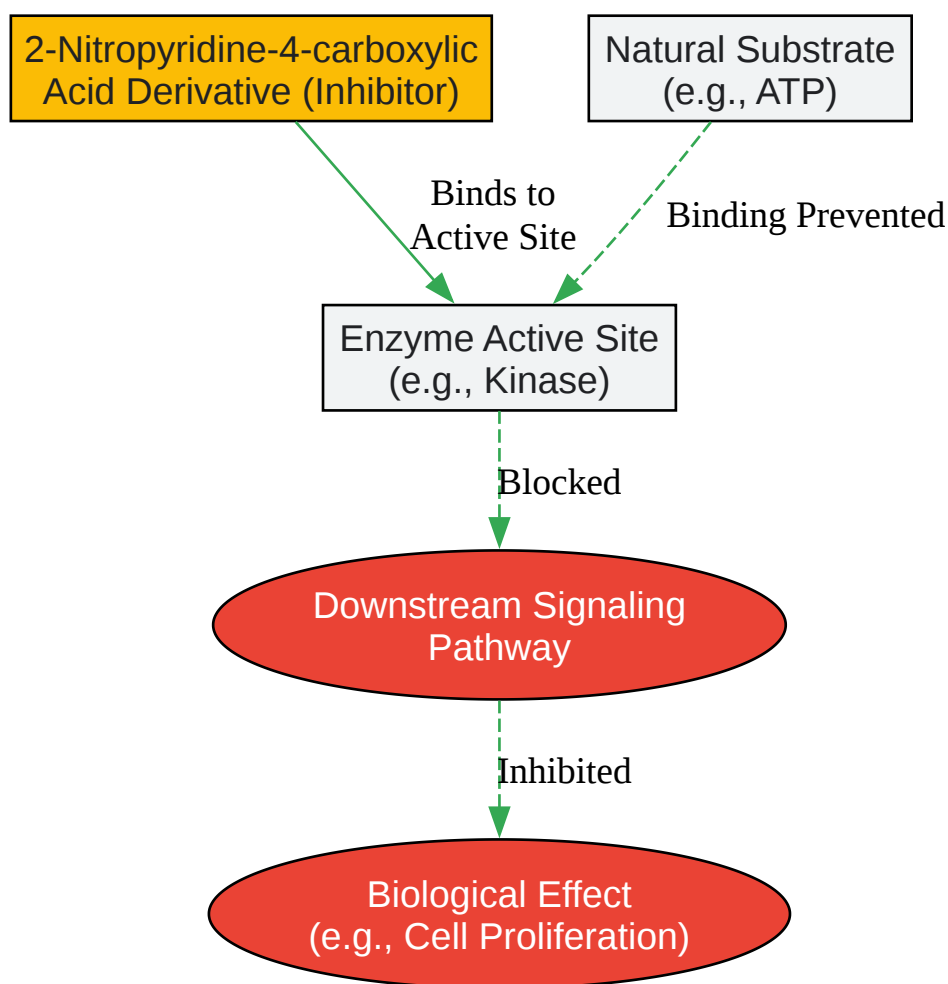
The structural features of **2-nitropyridine-4-carboxylic acid** make it a valuable scaffold and intermediate in several key research areas.

Medicinal Chemistry and Drug Development

Pyridine carboxylic acid derivatives are considered "privileged" scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets through hydrogen bonding and π - π stacking interactions.[6] The carboxylic acid group can chelate metal ions in enzyme active sites, while the pyridine nitrogen acts as a hydrogen bond acceptor.[6]

Enzyme Inhibition: This scaffold is central to the design of various enzyme inhibitors.

Derivatives of nitropyridine carboxylic acids have been synthesized and investigated as potent inhibitors for targets such as Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation.[7][8]



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Caption: Conceptual model of enzyme inhibition.

Antimicrobial and Anticancer Agents: Nitropyridine-containing compounds have demonstrated a broad spectrum of biological activities.[7] For instance, nitropyridine-linked thiazolidinones have been synthesized as potential anticancer agents.[8] Furthermore, 2,4-disubstituted pyridine derivatives have shown significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli, the causative agent of tuberculosis.[9]

Quantitative Biological Data of Selected Derivatives

Derivative Class	Target/Activity	IC ₅₀ / Potency	Reference
Pyridyloxy-substituted acetophenone oxime ethers	Protoporphyrinogen oxidase inhibition (Herbicidal)	3.11–4.18 μ M	[7][8]
2,4-Dichlorophenyl-substituted GSK3 inhibitor	Glycogen synthase kinase 3 (GSK3) inhibition	8 nM	[8]
Nitropyridinecarboxamides	Anticoccidial activity (Eimeria tenella)	Potentially active in vivo	[3]

Materials Science: Metal-Organic Frameworks (MOFs)

The carboxylic acid and pyridine nitrogen functionalities make **2-nitropyridine-4-carboxylic acid** an excellent candidate for a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[10][11] Carboxylic acid groups are among the most common and effective coordinating moieties for connecting metal nodes to form robust, porous structures.[12] The nitro group can add specific functionality to the MOF pores or can be used for post-synthetic modification, allowing for the fine-tuning of the material's properties for applications in gas storage, separation, and catalysis.[11]

Caption: Role as a linker in a hypothetical MOF architecture.

Key Experimental Protocols

The following sections provide detailed methodologies for common transformations involving **2-nitropyridine-4-carboxylic acid**, synthesized from procedures described in the literature.

Protocol 1: Amide Coupling via DCC

This protocol describes a general method for forming an amide bond between **2-nitropyridine-4-carboxylic acid** and a primary or secondary amine, a key step in synthesizing libraries of bioactive compounds like kinase inhibitors.[8]

Materials:

- **2-Nitropyridine-4-carboxylic acid**
- Desired amine (e.g., an aromatic amine)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous solvent (e.g., Dichloromethane or DMF)
- Stir plate and magnetic stir bar
- Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve **2-nitropyridine-4-carboxylic acid** (1.0 eq) in the anhydrous solvent.
- Add the desired amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of DCC (1.2 eq) in the anhydrous solvent to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, followed by saturated NaHCO₃, and brine) to remove unreacted starting materials and impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography or recrystallization to yield the desired amide.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to a primary amine, a critical transformation for accessing a different class of pyridine derivatives for further functionalization.

[\[7\]](#)[\[8\]](#)

Materials:

- **2-Nitropyridine-4-carboxylic acid** derivative (e.g., an amide or ester)
- Palladium on carbon (Pd/C, 10 mol%)
- Ammonium formate (HCOONH_4) or hydrogen gas (H_2)
- Solvent (e.g., Methanol or Ethanol)
- Stir plate and magnetic stir bar
- (If using H_2) Hydrogenation apparatus

Procedure:

- Dissolve the **2-nitropyridine-4-carboxylic acid** derivative (1.0 eq) in the chosen solvent in a round-bottom flask.
- Carefully add Pd/C (10 mol%) to the solution.
- Add ammonium formate (5-10 eq) in portions. The reaction is often exothermic.
- Alternatively, if using hydrogen gas, subject the flask to a hydrogen atmosphere (e.g., via balloon or Parr hydrogenator) and stir vigorously.
- Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
- Rinse the filter cake with the reaction solvent.

- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product, the 2-amino derivative, can be purified by column chromatography or used directly in the next step.

Conclusion

2-Nitropyridine-4-carboxylic acid is a compound of significant strategic importance for research and development. Its pre-functionalized pyridine core allows for rapid and efficient diversification, making it an ideal starting material for generating compound libraries in drug discovery. Its demonstrated utility as a precursor to kinase inhibitors, herbicides, and other bioactive molecules underscores its value.^{[7][8]} Furthermore, its potential as a functional linker in materials science opens new avenues for the design of advanced materials like MOFs. The synthetic accessibility and versatile reactivity of **2-nitropyridine-4-carboxylic acid** ensure its continued role as a cornerstone for innovation across the chemical sciences.

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